molecular formula C10H6F2O3 B12550311 3-(2,6-Difluorophenyl)-4-hydroxyfuran-2(5H)-one CAS No. 148476-08-8

3-(2,6-Difluorophenyl)-4-hydroxyfuran-2(5H)-one

Cat. No.: B12550311
CAS No.: 148476-08-8
M. Wt: 212.15 g/mol
InChI Key: UTLOXQPGWFMEIS-UHFFFAOYSA-N
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Description

3-(2,6-Difluorophenyl)-4-hydroxyfuran-2(5H)-one is a chemical compound characterized by the presence of a difluorophenyl group attached to a hydroxyfuranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Difluorophenyl)-4-hydroxyfuran-2(5H)-one typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable furanone precursor under specific conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by cyclization to form the furanone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalysts and optimized reaction parameters are employed to enhance the efficiency and selectivity of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluorophenyl)-4-hydroxyfuran-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The furanone ring can be reduced to form a dihydrofuranone derivative.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of 3-(2,6-Difluorophenyl)-4-oxofuran-2(5H)-one.

    Reduction: Formation of 3-(2,6-Difluorophenyl)-4-hydroxydihydrofuran-2(5H)-one.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(2,6-Difluorophenyl)-4-hydroxyfuran-2(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)-4-hydroxyfuran-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards these targets. The hydroxyfuranone moiety may participate in hydrogen bonding and other interactions that stabilize the compound-target complex, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Difluorophenyl)-4-oxofuran-2(5H)-one
  • 3-(2,6-Difluorophenyl)-4-hydroxydihydrofuran-2(5H)-one
  • 2,6-Difluorobenzaldehyde

Uniqueness

3-(2,6-Difluorophenyl)-4-hydroxyfuran-2(5H)-one is unique due to the presence of both the difluorophenyl and hydroxyfuranone groups, which confer distinct chemical reactivity and potential biological activity

Properties

CAS No.

148476-08-8

Molecular Formula

C10H6F2O3

Molecular Weight

212.15 g/mol

IUPAC Name

4-(2,6-difluorophenyl)-3-hydroxy-2H-furan-5-one

InChI

InChI=1S/C10H6F2O3/c11-5-2-1-3-6(12)8(5)9-7(13)4-15-10(9)14/h1-3,13H,4H2

InChI Key

UTLOXQPGWFMEIS-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=O)O1)C2=C(C=CC=C2F)F)O

Origin of Product

United States

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